![molecular formula C16H21N3O2 B2749629 [3,5-双(吡咯啉-1-基甲酰)苯基]胺 CAS No. 85236-70-0](/img/structure/B2749629.png)
[3,5-双(吡咯啉-1-基甲酰)苯基]胺
描述
“[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine” is a compound that contains a five-membered pyrrolidine ring . This compound is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of pyrrolidine compounds involves the construction of the ring from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine” is C16H21N3O2. The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is influenced by the sp3-hybridization, the stereochemistry of the molecule, and the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in this compound is characterized by the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用
Comprehensive Analysis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Applications
The compound [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is a multifaceted molecule that can be utilized in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:
Antiviral Research: Indole derivatives, which share structural similarities with [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, have shown significant promise in antiviral research. Compounds with indole nuclei have been reported to exhibit inhibitory activity against influenza A and other viruses . The potential of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine in this field could be explored for the development of new antiviral agents.
Anti-inflammatory Studies: The indole scaffold is known for its anti-inflammatory properties. By extension, [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for diseases characterized by chronic inflammation .
Anticancer Activity: Indole derivatives are also recognized for their anticancer activities. The structural framework of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine could be conducive to binding with high affinity to multiple receptors, making it a candidate for cancer research and drug development .
Antimicrobial and Antitubercular Applications: This compound could be valuable in the fight against bacterial infections, including tuberculosis. Indole-based molecules have been studied for their effectiveness against Mycobacterium tuberculosis and could serve as a starting point for developing new antimicrobial agents .
Neuropharmacology: Given the pyrrolidine ring’s presence in [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, it could be relevant in neuropharmacological applications. Pyrrolidine derivatives are known to influence the stereochemistry of molecules, which is crucial in the interaction with enantioselective proteins in the brain .
Enzyme Inhibition: Compounds containing pyrrolidine structures have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are implicated in various diseases. [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine could be explored for its potential as an enzyme inhibitor, offering therapeutic possibilities for conditions like glaucoma and epilepsy .
Anticonvulsant Properties: Derivatives of pyrrolidine have been synthesized and tested for anticonvulsant activity. The structural features of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine make it a potential candidate for the development of new anticonvulsant drugs .
Chemical Biology and Drug Design: The versatility of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine allows for its use in chemical biology to study biological processes and in drug design as a scaffold for creating novel therapeutics. Its ability to be modified and interact with various biological targets makes it a valuable tool in medicinal chemistry .
未来方向
The future directions for the research on “[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
属性
IUPAC Name |
[3-amino-5-(pyrrolidine-1-carbonyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-14-10-12(15(20)18-5-1-2-6-18)9-13(11-14)16(21)19-7-3-4-8-19/h9-11H,1-8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYXZZIRFDZAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

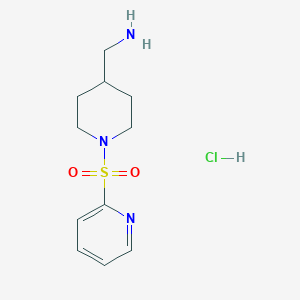
![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)

![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)
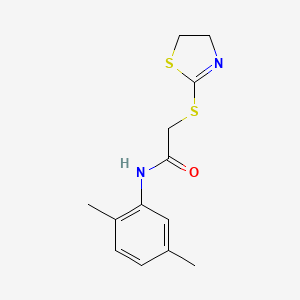

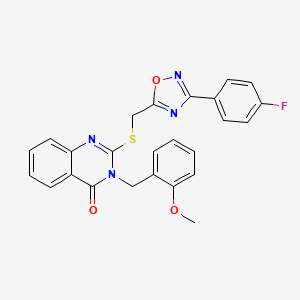
![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)
![2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide](/img/structure/B2749561.png)
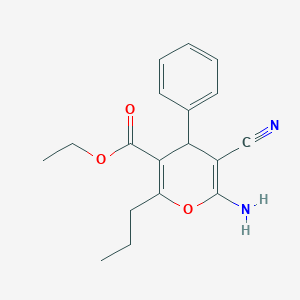
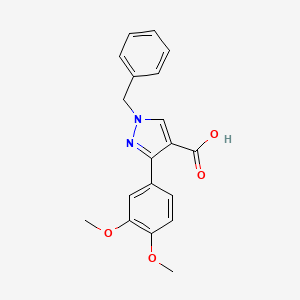
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one](/img/structure/B2749565.png)
![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)
